molecular formula C9H9ClN2O3 B112933 n-(5-Chloro-4-methyl-2-nitrophenyl)acetamide CAS No. 7149-78-2

n-(5-Chloro-4-methyl-2-nitrophenyl)acetamide

Cat. No.: B112933
CAS No.: 7149-78-2
M. Wt: 228.63 g/mol
InChI Key: KEELZFXRQAZCJA-UHFFFAOYSA-N
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Description

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide (CAS: 7149-78-2) is an acetamide derivative with the molecular formula C₉H₉ClN₂O₃ and a molecular weight of 228.63 g/mol . The compound features a phenyl ring substituted with a chlorine atom at position 5, a methyl group at position 4, and a nitro group at position 2, linked to an acetamide moiety. It is synthesized via acetylation of 5-chloro-4-methyl-2-nitroaniline under controlled conditions . This compound is of interest due to its structural features, which are common in pharmacologically active molecules, including antimicrobial and enzyme-modulating agents.

Properties

IUPAC Name

N-(5-chloro-4-methyl-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEELZFXRQAZCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291000
Record name n-(5-chloro-4-methyl-2-nitrophenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-78-2
Record name 7149-78-2
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Record name n-(5-chloro-4-methyl-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide typically involves the reaction of 5-chloro-4-methyl-2-nitroaniline with acetic anhydride. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like toluene. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often used directly in subsequent reactions without further purification .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods
N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide is typically synthesized through the reaction of 5-chloro-4-methyl-2-nitroaniline with acetic anhydride. The reaction requires a base such as sodium carbonate and is usually conducted in a solvent like toluene at room temperature. This process yields the desired product after filtration and drying.

Types of Reactions
The compound can undergo various chemical reactions:

  • Reduction : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon).
  • Substitution : The chlorine atom can be substituted with other nucleophiles (amines or thiols) under suitable conditions.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Its derivatives have been studied for their effects against various pathogens, including Klebsiella pneumoniae. The presence of the chloro atom enhances its antibacterial effect by stabilizing the molecule at the target enzyme site, potentially acting on penicillin-binding proteins to promote cell lysis .

Anticancer Potential
The compound is also being investigated for its anticancer properties. Studies suggest that derivatives of this acetamide may inhibit tyrosine kinase, an enzyme crucial for cell growth and differentiation. This inhibition could lead to reduced tumor growth and proliferation in certain cancer types.

Industrial Applications

This compound is utilized in the pharmaceutical industry for the synthesis of various drugs and fine chemicals. Its unique chemical structure allows it to serve as a versatile reactant in organic synthesis, particularly in creating compounds with specific biological activities .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of acetamide derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide with structurally related compounds:

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities References
This compound 5-Cl, 4-CH₃, 2-NO₂ C₉H₉ClN₂O₃ Antimicrobial activity (hypothesized)
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide 3-Cl, 2,2,2-Cl₃ (trichloroacetamide) C₈H₅Cl₄NO Altered crystal packing due to electron-withdrawing groups
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]-acetamide 4-Br, pyridazinone moiety C₂₁H₁₉BrN₄O₃ FPR2 agonist activity
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide 3-Cl, 4-OH, phenethyl chain C₁₆H₁₆ClNO₂ 17β-HSD2 inhibition (IC₅₀ ~0.028 mM)
N-(2-Chloro-5-nitrophenyl)acetamide 2-Cl, 5-NO₂ C₈H₇ClN₂O₃ Intermediate in indolinone synthesis

Key Observations :

  • Hydrophobic Interactions : The methyl group at position 4 in the target compound could contribute to hydrophobic interactions in enzyme binding, similar to the N-phenethyl chain in 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide .
  • Crystallography: Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit distinct crystal systems (monoclinic vs. triclinic) compared to ortho-nitro derivatives, highlighting the role of substituent orientation in solid-state packing .
Antimicrobial Activity
  • The target compound’s chlorine and nitro groups are associated with enhanced antimicrobial activity in analogs. For example, 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide (MIC: 13–27 µmol/L) shows potent activity against S. aureus and E. coli, attributed to electron-withdrawing groups (-Cl, -NO₂) . Similarly, halogenated derivatives like SP4–SP12 exhibit improved penetration due to higher logP values .
Enzyme Inhibition
  • Acetamides with aromatic and hydrophobic substituents demonstrate enzyme-modulating effects. For instance, N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide is a selective MAO-A inhibitor (IC₅₀: 0.028 mM), while the target compound’s methyl group may mimic hydrophobic interactions seen in 17β-HSD2 inhibitors .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (estimated ~2.5) is comparable to N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide (logP ~3.7), suggesting moderate membrane permeability .
  • Thermal Stability: Nitro groups generally reduce thermal stability, as seen in N-(2-Chloro-5-nitrophenyl)acetamide derivatives, which decompose at lower temperatures compared to non-nitro analogs .

Biological Activity

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide is a compound of interest due to its diverse biological activities, including potential applications in medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C₉H₉ClN₂O₃
  • CAS Number : 7149-78-2
  • Melting Point : 104–105 °C

The biological activity of this compound is primarily attributed to its interactions at the molecular level, influencing various biochemical pathways.

Target Interactions

The compound is known to interact with specific enzymes and receptors, leading to alterations in cellular functions. Its nitrophenyl group may facilitate binding to active sites on target proteins, affecting their activity and stability.

Biochemical Pathways

Research indicates that this compound may inhibit key signaling pathways involved in cell proliferation and apoptosis. Similar compounds have shown effects on kinases and other regulatory proteins, suggesting a potential role in cancer treatment strategies.

Biological Activity Overview

The biological effects of this compound can be summarized as follows:

Activity Type Effect Reference
AntimicrobialInhibits growth of certain bacterial strains
CytotoxicityInduces cell death in cancer cell lines
GenotoxicityCauses DNA damage in mammalian cells

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness was linked to its ability to disrupt bacterial cell wall synthesis.
  • Cytotoxic Effects on Cancer Cells
    • Research involving human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed a dose-dependent response, with higher concentrations leading to increased cell death rates.
  • Genotoxicity Assessment
    • In vitro assays indicated that the compound has potential genotoxic effects, evidenced by increased levels of DNA strand breaks in treated cells. This raises concerns regarding its safety profile for therapeutic applications.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is expected to be absorbed through gastrointestinal routes.
  • Distribution : It may distribute widely due to its moderate lipophilicity.
  • Metabolism : Liver metabolism is anticipated, with possible formation of active metabolites.
  • Excretion : Primarily excreted via urine.

Safety Considerations

This compound is classified as an irritant. Safety data sheets recommend handling it with care, using appropriate personal protective equipment (PPE).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with acetylation of 5-chloro-4-methylaniline using acetic anhydride in glacial acetic acid under reflux (60–80°C, 4–6 hours) to form the intermediate N-(5-chloro-4-methylphenyl)acetamide.
  • Step 2 : Nitration using a mixture of nitric and sulfuric acids at 0–5°C to introduce the nitro group at the ortho position. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of nitrating agent) and temperature control to minimize byproducts like di-nitrated derivatives. Continuous flow reactors may enhance scalability and yield .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Analytical Workflow :

  • FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹ for asymmetric NO₂ stretch).
  • NMR : Use ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and acetamide NH (δ 10.2 ppm). ¹³C NMR should show carbonyl carbon at ~168 ppm.
  • HPLC/MS : Employ reverse-phase C18 columns (methanol/water mobile phase) with ESI-MS for purity assessment and molecular ion detection (e.g., [M+H]+ at m/z 257.05) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Precautions :

  • Use PPE (gloves, goggles, lab coat) due to potential toxicity from nitro and chloro groups.
  • Avoid inhalation/ingestion; work in a fume hood.
  • Store in a cool, dry, ventilated area away from reducing agents to prevent explosive decomposition .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals) be resolved for this compound?

  • Troubleshooting Approach :

  • Dynamic Effects : Investigate restricted rotation of the acetamide group using variable-temperature NMR (VT-NMR) to assess conformational locking.
  • Impurity Analysis : Compare experimental data with computational predictions (DFT for NMR chemical shifts) or isolate intermediates to identify byproducts .

Q. What mechanistic insights explain the regioselectivity of nitration in the synthesis of this compound?

  • Reaction Mechanism :

  • Nitration proceeds via electrophilic aromatic substitution. The chloro group (-Cl) acts as a meta-director, but steric hindrance from the methyl group at position 4 favors nitro substitution at position 2 (ortho to acetamide).
  • Computational modeling (e.g., Fukui indices for electrophilic attack) can validate regioselectivity .

Q. How can computational chemistry (e.g., DFT, HOMO-LUMO analysis) predict the reactivity and stability of this compound?

  • Computational Workflow :

  • DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential (MESP) surfaces, identifying nucleophilic/electrophilic sites.
  • HOMO-LUMO : Analyze energy gaps to predict charge-transfer interactions. For example, a small gap (~3.5 eV) suggests potential as a photosensitizer .

Comparative and Structural Analysis

Q. What structural analogs of this compound have been studied, and how do substitutions affect bioactivity?

  • Key Analogs :

Compound NameMolecular FormulaFunctional Modifications
N-(5-Chloro-2-hydroxyphenyl)acetamideC₈H₈ClNO₂Hydroxyl instead of methyl/nitro
N-(4-Fluoro-3-nitrophenyl)acetamideC₈H₇FN₂O₃Fluoro substitution at position 4
N-(2-Chloro-5-nitrophenyl)acetamideC₈H₇ClN₂O₃Lacks methyl group; similar nitro position
  • SAR Insights :
  • Nitro groups enhance electrophilicity for covalent binding (e.g., enzyme inhibition).
  • Methyl groups may improve lipophilicity, affecting membrane permeability .

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